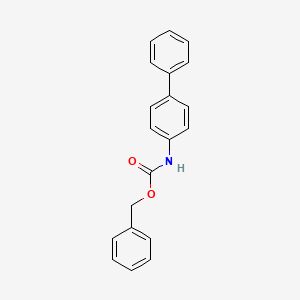

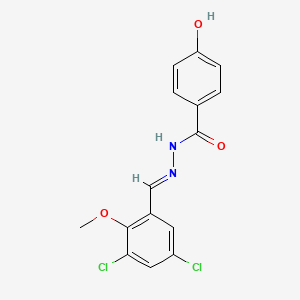

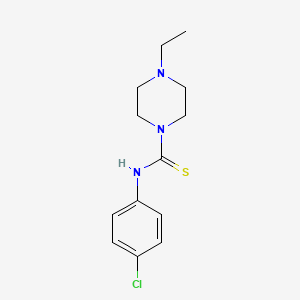

benzyl 4-biphenylylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzyl carbamates can be achieved through various methods. For instance, an efficient protocol was performed to obtain a large substrate scope of novel ciprofloxacin and sarafloxacin analogues conjugated with 4-(arylcarbamoyl)benzyl . Another study reported a photocatalytic version of the Barbier type reaction using readily available allyl or benzyl bromides and aromatic aldehydes or ketones as starting materials to generate allylic or benzylic alcohols .

Molecular Structure Analysis

The molecular structure of benzyl 4-biphenylylcarbamate is not directly available. However, the molecular structure of similar compounds like benzyl carbamate and benzil are well-studied . A study on the azolog space suggests that a large number of bioactive ligands could be amenable to azologization . Another study on vibrational characterization and molecular electronic investigations provides insights into the structural characterizations of similar compounds .

Chemical Reactions Analysis

The chemical reactions involving benzyl carbamates can be complex. A study reported the acid-catalyzed condensation between benzyl carbamate and glyoxal in a range of polar protic and aprotic solvents . Another study reported a photocatalytic version of the Barbier type reaction using readily available allyl or benzyl bromides and aromatic aldehydes or ketones as starting materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl 4-biphenylylcarbamate are not directly available. However, similar compounds like benzyl carbamate and benzil have well-studied properties . For instance, benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . Benzil is a yellow solid and one of the most common diketones .

Mécanisme D'action

The mechanism of action of benzyl 4-biphenylylcarbamate is not directly available. However, benzyl carbamate and benzil, which are structurally similar compounds, have known mechanisms of action. Benzylpenicillin, for example, works by binding to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .

Safety and Hazards

The safety and hazards of benzyl 4-biphenylylcarbamate are not directly available. However, similar compounds like benzil and benzyl carbamate have known safety profiles. For instance, benzil is known to be intensely irritating to skin, eyes, and mucous membranes . It is also highly toxic and may cause death or permanent injury after very short exposure to small quantities .

Orientations Futures

The future directions for benzyl 4-biphenylylcarbamate are not directly available. However, similar compounds have shown promise in various fields. For instance, a study found that benzyl carbamate derivatives showed promise for inhibiting acetyl- and butyrylcholinesterase enzymes . Another study found that benzyl carbamate derivatives showed promise as potential drugs to alleviate the symptoms of Alzheimer’s disease . These findings suggest that benzyl 4-biphenylylcarbamate could also have potential applications in similar areas.

Propriétés

IUPAC Name |

benzyl N-(4-phenylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-20(23-15-16-7-3-1-4-8-16)21-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFIIBBGUZXULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5772414.png)

![3-[(4-chlorophenyl)thio]-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B5772429.png)

![7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5772436.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5772440.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5772454.png)

![3-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5772460.png)